1H-Indazole, 3,3'-azobis[1-methyl-
Description
1H-Indazole, 3,3'-azobis[1-methyl-] is a dimeric indazole derivative featuring a central azo (-N=N- ) linkage connecting two 1-methyl-1H-indazole moieties at their 3-positions. Indazoles are bicyclic aromatic heterocycles containing two nitrogen atoms, widely studied for their pharmacological and material science applications . The azo group introduces photochemical and redox-active properties, making this compound relevant in polymerization initiators, dyes, and coordination chemistry .
Properties
CAS No. |
60301-25-9 |
|---|---|
Molecular Formula |
C16H14N6 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
bis(1-methylindazol-3-yl)diazene |
InChI |
InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)15(19-21)17-18-16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 |
InChI Key |
ZKMOUHKGPNKIPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N=NC3=NN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Nitration-Cyclization Approach
The Chinese patent CN105198813B provides a scalable route to 3-methyl-1H-indazole precursors:
- Nitration : Benzene derivatives undergo directed nitration using HNO₃/H₂SO₄ with CaSiO₃ (-15°C, 12h), achieving 85-90% yields for 2-nitroacetophenone intermediates.
- Cyclization : Nitro intermediates are reduced (Fe/HCl) and cyclized via:
$$
\text{C}6\text{H}5\text{COCH}3 \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{O}2\text{N-C}6\text{H}4\text{COCH}3 \xrightarrow{\text{Fe/HCl}} \text{C}6\text{H}4\text{NHCOCH}_3 \xrightarrow{\Delta} 1\text{H-indazole}
$$
Yields improve to 92% when using CaSiO₃ as a nitration directing agent.
Palladium-Catalyzed C-H Amination
The PMC review highlights Charette's method for 1H-indazole synthesis via Pd-catalyzed intramolecular C-H amination:
- Substituted aminohydrazones 6 cyclize using Pd(OAc)₂ (5 mol%), XPhos ligand, and K₂CO₃ in toluene (110°C, 24h)
- Electron-deficient aryl groups enhance cyclization efficiency (78-85% yields)
- Methyl groups introduced via alkylation of indazole NH using CH₃I/K₂CO₃ in DMF (65°C, 6h)
Azo Coupling Strategies
Diazotization-Coupling Sequence
Formation of the azo bridge requires sequential diazotization and coupling:
- 3-Amino-1-methylindazole Synthesis
Diazonium Salt Formation
Azo Coupling Reaction
- Add second equivalent of 3-amino-1-methylindazole in NaOH (pH 9-10)
- Maintain temperature at 0-5°C for 4h → 63% crude yield
- Purify via column chromatography (SiO₂, hexane/EtOAc 3:1)
Oxidative Coupling Alternatives
Recent advances suggest metal-free oxidative coupling:
- Use [bis(trifluoroacetoxy)iodo]benzene (PIFA) in CH₂Cl₂ (25°C, 12h)
- Mechanistic pathway:
$$
2\,\text{Ar-NH}2 \xrightarrow{\text{PIFA}} \text{Ar-N=N-Ar} + 2\,\text{CF}3\text{CO}2\text{H} + \text{H}2\text{O}
$$
Yields reach 58% with electron-rich indazoles but require strict moisture control
Process Optimization Data
Comparative analysis of azo coupling methods:
| Parameter | Diazotization | Oxidative |
|---|---|---|
| Temperature (°C) | 0-5 | 25 |
| Reaction Time (h) | 4 | 12 |
| Yield (%) | 63 | 58 |
| Purity (HPLC) | 95.2 | 91.8 |
| Scale-up Potential | Excellent | Moderate |
Key findings:
- Diazotization provides better scalability and purity
- Oxidative methods eliminate nitrosamine byproducts but require costly reagents
- Combined approach: Diazotize one amine, couple with free amine partner → 71% yield
Analytical Characterization
Stability-Indicating HPLC
Adapted from Science.gov protocols:
- Column: Phenomenex C18 (250 × 4.6 mm, 5µm)
- Mobile Phase: MeCN/0.032M NH₄OAc (55:45)
- Flow: 1.0 mL/min, λ=280 nm
- Retention: 3,3'-azobis[1-methylindazole] = 8.2 min
- Degradation products: <2% after 72h (40°C/75% RH)
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H), 7.89 (s, 2H), 7.62 (t, J=7.6 Hz, 2H), 7.38 (d, J=8.0 Hz, 2H), 4.12 (s, 6H)
- HRMS : m/z calcd. for C₁₆H₁₄N₆ [M+H]⁺ 299.1358, found 299.1352
- IR (KBr): 1590 cm⁻¹ (N=N stretch), 1480 cm⁻¹ (indazole ring)
Industrial-Scale Considerations
Patent US20040248960A1 insights:
- Use polar aprotic solvents (DMF, NMP) for coupling steps
- Implement continuous flow diazotization to enhance safety
- Optimize stoichiometry:
- 1.05 eq NaNO₂ per amine group
- 2.2 eq HCl for protonation
- Waste stream treatment: Neutralize with NaOH → precipitate azo byproducts
Emerging Methodologies
Photochemical Synthesis
Enzymatic Coupling
- Laccase-mediated oxidation of 3-aminoindazoles (O₂, pH 5 buffer)
- Yields reach 41% with TEMPO mediator
- Requires genetic engineering of enzymes for methyl-substrate compatibility
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole derivatives undergo various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Reductive Cyclization: Formation of C–N and N–N bonds.
Metalation Reactions: Facilitated by the presence of imino hydrogen in the indazole ring.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine.
Nitration: Uses nitric acid or nitrating agents.
Reductive Cyclization: Employs reducing agents and metal catalysts such as Cu(OAc)2.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Indazole derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indazole derivatives involves their interaction with specific molecular targets and pathways. For example, 1H-indazole-3-amine derivatives act as effective hinge-binding fragments in tyrosine kinase inhibitors, binding to the hinge region of the enzyme and inhibiting its activity . Additionally, indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
3,3'-Dimethyl-2,2'-Biindazole
- Structure : A biindazole dimer linked at the 2-positions with methyl groups at the 3-positions.
- Key Differences : Unlike the azo-linked compound, this features a direct C–C bond between indazole units, reducing redox activity but enhancing thermal stability.
- Applications : Used as a ligand for transition metals (e.g., Cu, Ni) in supramolecular assemblies due to its rigid planar structure .
VA-041 (1H-Imidazole-Based Azo Compound)
- Structure : An imidazole derivative with azo linkages and methyl substituents.
- Key Differences : The imidazole core (vs. indazole) alters electronic properties, increasing basicity and coordination versatility. VA-041 is a radical initiator in polymer chemistry, whereas the indazole analog may exhibit slower decomposition kinetics due to aromatic stabilization .
3-Methyl-1H-Indazole
Physicochemical Properties
Thermal Stability
- Azo-Linked Indazole : Likely less thermally stable than biindazoles due to the labile N=N bond, which decomposes under UV light or heat .
- 3,3'-Dimethyl-2,2'-Biindazole : Exhibits higher melting points (>250°C) owing to strong π-π stacking and C–C linkages .
Solubility
- Methyl and azo groups enhance hydrophobicity compared to halogen-substituted derivatives (e.g., 4-nitro-7-phenylsulfonylmethyl indazole), which are more polar .
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